Cas no 129251-06-5 (1H-Cyclobut[e]indene-3-carboxylicacid,2-[(2,4-dihydroxy-6-methylbenzoyl)oxy]-2,2a,4a,5,6,7,7a,7b-octahydro-2a-hydroxy-6,6,7b-trimethyl-,(2R,2aS,4aS,7aS,7bR)-)

1H-Cyclobut[e]indene-3-carboxylicacid,2-[(2,4-dihydroxy-6-methylbenzoyl)oxy]-2,2a,4a,5,6,7,7a,7b-octahydro-2a-hydroxy-6,6,7b-trimethyl-,(2R,2aS,4aS,7aS,7bR)- structure
129251-06-5 structure
Produktname:1H-Cyclobut[e]indene-3-carboxylicacid,2-[(2,4-dihydroxy-6-methylbenzoyl)oxy]-2,2a,4a,5,6,7,7a,7b-octahydro-2a-hydroxy-6,6,7b-trimethyl-,(2R,2aS,4aS,7aS,7bR)-
CAS-Nr.:129251-06-5
MF:C23H28O7
MW:416.464227676392
CID:154934
PubChem ID:125364

1H-Cyclobut[e]indene-3-carboxylicacid,2-[(2,4-dihydroxy-6-methylbenzoyl)oxy]-2,2a,4a,5,6,7,7a,7b-octahydro-2a-hydroxy-6,6,7b-trimethyl-,(2R,2aS,4aS,7aS,7bR)- Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1H-Cyclobut[e]indene-3-carboxylicacid,2-[(2,4-dihydroxy-6-methylbenzoyl)oxy]-2,2a,4a,5,6,7,7a,7b-octahydro-2a-hydroxy-6,6,7b-trimethyl-,(2R,2aS,4aS,7aS,7bR)-
    • 1H-Cyclobut[e]indene-3-carboxylicacid,2-[(2,4-dihydroxy-6-methylbenzoyl)oxy]-2,2a,4a,5,6,7,7a,...
    • 1H-Cyclobut[e]indene-3-carboxylicacid,2-[(2,4-dihydroxy-6-methylbenzoyl)oxy]-2,2a,4a,5,6,7,7a,7b-octahydro-2a-hydroxy-6,6,7b-
    • Armillaric acid
    • (2R-(2alpha,2abeta,4aalpha,7aalpha,7bbeta))-2-((2,4-Dihydroxy-6-methylbenzoyl)oxy)-2,2a,4a,5,6,7,7a,7b-octahydro-2a-hydroxy-6,6,7b-trimethyl-1H-cyclobut(e)indene-3-carboxylic acid
    • (2R,2aS,4aS,7aS,7bR)-2-[(2,4-dihydroxy-6-methylbenzoyl)oxy]-2a-hydroxy-6,6
    • 1H-Cyclobut(e)indene-3-carboxylic acid, 2-((2,4-dihydroxy-6-methylbenzoyl)oxy)-2,2a,4a,5,6,7,7a,7b-octahydro-2a-hydroxy-6,6,7b-trimethyl-, (2R-(2alpha,2abeta,4aalpha,7aalpha,7bbeta))-
    • 129251-06-5
    • CHEBI:169037
    • 2-[(2,4-Dihydroxy-6-methylbenzoyl)oxy]-2a-hydroxy-6,6,7b-trimethyl-2,2a,4a,5,6,7,7a,7b-octahydro-1H-cyclobuta[e]indene-3-carboxylic acid
    • (2R,2aS,4aS,7aS,7bR)-2-(2,4-dihydroxy-6-methylbenzoyl)oxy-2a-hydroxy-6,6,7b-trimethyl-1,2,4a,5,7,7a-hexahydrocyclobuta[e]indene-3-carboxylic acid
    • DTXSID30926360
    • Inchi: InChI=1S/C23H28O7/c1-11-5-13(24)7-16(25)18(11)20(28)30-17-10-22(4)15-9-21(2,3)8-12(15)6-14(19(26)27)23(17,22)29/h5-7,12,15,17,24-25,29H,8-10H2,1-4H3,(H,26,27)
    • InChI-Schlüssel: AOCKXACXCVTXBB-UHFFFAOYSA-N
    • Lächelt: OC1C=C(C)C(C(OC2CC3(C4CC(C)(C)CC4C=C(C(=O)O)C23O)C)=O)=C(O)C=1

Berechnete Eigenschaften

  • Genaue Masse: 416.18354
  • Monoisotopenmasse: 416.184
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 4
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 7
  • Schwere Atomanzahl: 30
  • Anzahl drehbarer Bindungen: 4
  • Komplexität: 788
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 5
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 124Ų
  • XLogP3: 4.6

Experimentelle Eigenschaften

  • Dichte: 1.4
  • Siedepunkt: 617.9°C at 760 mmHg
  • Flammpunkt: 213°C
  • Brechungsindex: 1.644
  • PSA: 124.29

1H-Cyclobut[e]indene-3-carboxylicacid,2-[(2,4-dihydroxy-6-methylbenzoyl)oxy]-2,2a,4a,5,6,7,7a,7b-octahydro-2a-hydroxy-6,6,7b-trimethyl-,(2R,2aS,4aS,7aS,7bR)- Verwandte Literatur

Empfohlene Lieferanten
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Jincang Pharmaceutical (Shanghai) Co., LTD.
Hebei Ganmiao New material Technology Co., LTD
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Hebei Ganmiao New material Technology Co., LTD
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Hubei Cuiyuan Biotechnology Co.,Ltd
pengshengyue
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
pengshengyue
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Jinta Yudi Pharmaceutical Technology Co., Ltd.